3-Methyl-4-nitro-5-(4-nitrostyryl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-nitro-5-(4-nitrostyryl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 3-Methyl-4-nitro-5-(4-nitrostyryl)isoxazole involves a solvent-free procedure using nano-titania as a solid support and recyclable catalyst . This method provides a clean and eco-friendly alternative to traditional synthesis routes. The reaction conditions typically involve mixing the reactants in the presence of nano-titania and heating the mixture to facilitate the reaction.
Another method involves tandem grinding reactions that combine aldol condensation and Michael addition in sequence . This one-pot, base-catalyzed process uses pyrrolidine and triethylamine as catalysts to produce this compound in good yields without the need for further purification.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is likely to be favored for large-scale production due to their environmental benefits.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4-nitro-5-(4-nitrostyryl)isoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Cycloaddition: The compound can participate in [3+2] cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Cycloaddition reactions often require catalysts like copper(I) or ruthenium(II) to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized isoxazoles.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-nitro-5-(4-nitrostyryl)isoxazole has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique structural features make it a potential candidate for use in organic electronics and photonics.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-nitro-5-(4-nitrostyryl)isoxazole is not fully understood. it is believed that the compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of the nitro group allows for the generation of free radicals, which can interact with biological molecules and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dimethyl-4-nitroisoxazole
- 4-Methyl-5-nitroisoxazole
- 3-Methyl-5-(4-nitrophenyl)isoxazole
Uniqueness
3-Methyl-4-nitro-5-(4-nitrostyryl)isoxazole is unique due to its styryl group, which imparts distinct electronic and steric properties compared to other isoxazole derivatives. This structural feature enhances its potential for various applications, particularly in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C12H9N3O5 |
---|---|
Molekulargewicht |
275.22 g/mol |
IUPAC-Name |
3-methyl-4-nitro-5-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-oxazole |
InChI |
InChI=1S/C12H9N3O5/c1-8-12(15(18)19)11(20-13-8)7-4-9-2-5-10(6-3-9)14(16)17/h2-7H,1H3/b7-4+ |
InChI-Schlüssel |
KJXDVSXDXUKLKM-QPJJXVBHSA-N |
Isomerische SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.